molecular formula C16H14Cl2N4OS B14926912 (2Z)-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one

(2Z)-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one

Cat. No.: B14926912
M. Wt: 381.3 g/mol
InChI Key: RKKLGONNASVKIB-UHFFFAOYSA-N
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Description

2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolidinone ring, and chlorinated benzyl and cyclopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole intermediate, which is then reacted with a chlorinated benzyl halide under basic conditions to form the chlorobenzyl-pyrazole derivative. This intermediate is subsequently reacted with a thiazolidinone precursor in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-thiazolidinone compounds.

Scientific Research Applications

2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism by which 2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE shares structural similarities with other pyrazole-thiazolidinone derivatives, such as:
    • 2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE
    • 2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups and its potential for diverse applications. Its chlorinated benzyl and cyclopropyl substituents provide unique chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H14Cl2N4OS

Molecular Weight

381.3 g/mol

IUPAC Name

2-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]imino-3-cyclopropyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14Cl2N4OS/c17-12-4-2-1-3-10(12)7-21-8-13(18)15(20-21)19-16-22(11-5-6-11)14(23)9-24-16/h1-4,8,11H,5-7,9H2

InChI Key

RKKLGONNASVKIB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)CSC2=NC3=NN(C=C3Cl)CC4=CC=CC=C4Cl

Origin of Product

United States

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